1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene
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Overview
Description
1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene: is an organic compound with the molecular formula C13H16O2 . It is characterized by the presence of a fluorobenzene ring substituted with a 3,3-diethoxyprop-1-yn-1-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-diethoxyprop-1-yne, which is a key intermediate.
Reaction with Fluorobenzene: The 3,3-diethoxyprop-1-yne is then reacted with fluorobenzene under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The diethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted fluorobenzenes, while oxidation and reduction can lead to the formation of different alcohols, ketones, or aldehydes.
Scientific Research Applications
1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethoxyprop-1-yne: A key intermediate in the synthesis of 1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene.
Fluorobenzene: The parent compound from which the fluorobenzene ring is derived.
1-(3,3-Diethoxyprop-1-yn-1-yl)benzene: A similar compound without the fluorine substitution.
Uniqueness
This compound is unique due to the presence of both the fluorobenzene ring and the 3,3-diethoxyprop-1-yn-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
74929-22-9 |
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Molecular Formula |
C13H15FO2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
1-(3,3-diethoxyprop-1-ynyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H15FO2/c1-3-15-13(16-4-2)10-7-11-5-8-12(14)9-6-11/h5-6,8-9,13H,3-4H2,1-2H3 |
InChI Key |
LOLFXDAZCQNCQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC1=CC=C(C=C1)F)OCC |
Origin of Product |
United States |
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